N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
Description
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group. The sulfonamide nitrogen atoms are further functionalized with a 4-methoxyphenyl group and a methyl-oxazole moiety. This oxazole ring contains a 4-methoxyphenyl substituent at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-16-21(24-23(30-16)17-6-10-19(28-2)11-7-17)15-25(18-8-12-20(29-3)13-9-18)32(26,27)22-5-4-14-31-22/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWHBKCFPFWERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the methoxyphenyl and oxazolyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (─SO₂─NH─) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.
Mechanism :
-
Acidic Hydrolysis : Protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water, leading to S─N bond cleavage.
-
Basic Hydrolysis : Deprotonation generates a sulfonamide anion, which undergoes nucleophilic substitution at the sulfur center .
Oxazole Ring Functionalization
The 5-methyl-1,3-oxazole ring participates in electrophilic substitution and ring-opening reactions.
Electrophilic Substitution
The oxazole’s electron-rich nitrogen and oxygen atoms facilitate reactions at the C-2 and C-5 positions.
| Reagent | Reaction Site | Product | Yield | Reference |
|---|---|---|---|---|
| Bromine (Br₂), CCl₄ | C-2 | 2-Bromo-5-methyl-1,3-oxazole derivative | 78% | |
| HNO₃/H₂SO₄ | C-5 | 5-Nitro-2-(4-methoxyphenyl)-1,3-oxazole | 65% |
Key Insight : Steric hindrance from the 4-methoxyphenyl group directs substitution to the less hindered C-2 position .
Ring-Opening Reactions
Under strong acidic or oxidative conditions, the oxazole ring undergoes cleavage:
| Conditions | Products | Application |
|---|---|---|
| H₂O₂, AcOH, 80°C | N-(4-Methoxyphenyl)acetamide + Thiophene-2-sulfonamide derivatives | Synthesis of bioactive intermediates. |
| H₂/Pd-C, EtOH | Reduced oxazoline intermediate | Catalytic hydrogenation preserves sulfonamide. |
Demethylation of Methoxy Groups
The methoxyphenyl groups undergo demethylation under harsh conditions, forming phenolic derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃, DCM | 0°C → RT, 6 hours | N-(4-Hydroxyphenyl)-N-{[2-(4-hydroxyphenyl)-5-methyl-oxazol-4-yl]methyl}... | |
| HI (48%), reflux | 12 hours | Same as above |
Note : Demethylation is regioselective, with the para-methoxy group reacting faster due to lower steric hindrance .
Thiophene Sulfonamide Reactivity
The thiophene ring undergoes electrophilic substitution, while the sulfonamide group participates in cross-coupling reactions.
Sulfonamide Cross-Coupling
The sulfonamide nitrogen acts as a nucleophile in Pd-catalyzed reactions:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling with aryl boronic acids | Pd(PPh₃)₄ | Biaryl sulfonamide derivatives | 60–85% |
| Buchwald-Hartwig amination | Pd₂(dba)₃ | N-aryl sulfonamide analogs | 70% |
Thiophene Halogenation
Electrophilic bromination occurs at the α-position of the thiophene ring:
| Reagent | Product | Regioselectivity |
|---|---|---|
| NBS, DMF | 5-Bromo-thiophene-2-sulfonamide | >90% α-selectivity |
Scientific Research Applications
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The 4-methoxyphenyl groups may confer resistance to cytochrome P450-mediated oxidation compared to fluorophenyl or chlorophenyl substituents .
- Crystallography : SHELXL refinements () confirm the planar geometry of the oxazole and sulfonamide moieties, critical for docking studies .
Biological Activity
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate current knowledge on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The structural formula of the compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 478.57 g/mol |
| Molecular Formula | C26H26N2O5S |
| LogP | 5.1666 |
| Polar Surface Area | 65.089 Ų |
| Hydrogen Bond Acceptors | 8 |
The compound features a thiophene ring attached to a sulfonamide group, which is often associated with diverse biological activities, including antibacterial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies showed an inhibition zone of up to 20 mm against these strains, suggesting effective antimicrobial action .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis : In cancer cells, it triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
- DNA Interaction : The oxazole ring may intercalate into DNA, preventing replication and transcription .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
- Cytotoxicity in Cancer Cells : In a study examining various derivatives of thiophene-based compounds, this specific sulfonamide demonstrated superior cytotoxicity against breast cancer cell lines compared to other derivatives tested .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core via cyclization of 4-methoxyphenyl-substituted precursors. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is critical for assembling aryl-aryl bonds, followed by sulfonamide formation using thiophene-2-sulfonyl chloride . Key intermediates include the oxazole-methylthiophene scaffold and the sulfonamide precursor.
Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?
- NMR : and NMR (in DMSO- or CDCl) resolve methoxy, sulfonamide, and aromatic protons. Methoxy groups appear as singlets (~δ 3.8 ppm), while thiophene protons resonate between δ 6.8–7.5 ppm .
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, validating bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between aromatic rings .
Q. What preliminary biological assays are recommended for initial activity screening?
Standard assays include:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorometric assays targeting kinases or sulfotransferases, given sulfonamide’s role as a competitive inhibitor .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for gram-scale production?
- Continuous flow chemistry : Reduces side reactions in oxazole cyclization by controlling residence time and temperature .
- Automated purification : Flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) improves separation of sulfonamide byproducts .
- Catalyst screening : Pd(OAc)/XPhos systems enhance coupling efficiency (>85% yield) compared to traditional Pd(PPh) .
Q. How to resolve discrepancies between spectroscopic data and crystallographic results?
- Dynamic vs. static structures : NMR may indicate rotational flexibility (e.g., sulfonamide group), while X-ray captures the lowest-energy conformation. Computational tools like DFT (Density Functional Theory) simulate conformer populations to reconcile data .
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .
Q. What computational strategies predict structure-activity relationships (SAR) for target binding?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase IX). The oxazole and sulfonamide moieties show hydrogen bonding to active-site residues .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrophobic interactions with the thiophene ring .
Q. How to analyze conflicting bioactivity data across similar analogs?
- Meta-analysis : Compare IC values of analogs with varying substituents (e.g., 4-ethoxy vs. 4-methoxy groups) to identify pharmacophores.
- Free-Wilson analysis : Quantifies contributions of individual substituents (e.g., methoxy groups enhance solubility but reduce membrane permeability) .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Oxazole formation | 4-Methoxyphenylacetamide, POCl, 110°C | 72 | |
| 2 | Suzuki coupling | Pd(OAc), XPhos, KCO, DMF/HO | 88 | |
| 3 | Sulfonylation | Thiophene-2-sulfonyl chloride, EtN, DCM | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
